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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B074499

An In-depth Technical Guide to 4-Amino-3-
penten-2-one

This technical guide provides a comprehensive overview of the molecular structure, formula,
and properties of 4-Amino-3-penten-2-one, a valuable compound for researchers, scientists,
and professionals in drug development.

Chemical Identity and Properties

4-Amino-3-penten-2-one, also known as acetylacetonamine, is an organic compound with the
molecular formula C5HINO.[1][2][3][4] It is classified as an enaminone, a class of compounds
featuring an amine group conjugated to a ketone via a carbon-carbon double bond.[5] This
structural motif is responsible for its characteristic chemical reactivity and tautomeric properties.

Table 1: Physicochemical Properties of 4-Amino-3-penten-2-one
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Property Value Reference
Molecular Formula C5H9NO [11121131[5]
Molecular Weight 99.13 g/mol [11[2][5]
IUPAC Name 4-aminopent-3-en-2-one [1]
Synonyms Acetylacetonamine, Fluoral-P [11[4115]
CAS Number 1118-66-7 [1][2][4]
Appearance Solid

Melting Point 38-39 °C [2][3]
Boiling Point 130-131 °C [2]

Storage Temperature 2-8°C

Molecular Structure and Tautomerism

The structure of 4-Amino-3-penten-2-one is characterized by a pentene backbone with a
ketone at position 2 and an amine group at position 4. The compound primarily exists as the
(2)-isomer, which is stabilized by an intramolecular hydrogen bond between the amino group
and the carbonyl oxygen.[5]

A key feature of this molecule is its existence in a tautomeric equilibrium between the keto-
enamine form and a less stable imine form. This is a type of keto-enol tautomerism.[6][7][8] The
keto-enamine tautomer is generally more stable.[6]

Caption: Tautomeric equilibrium of 4-Amino-3-penten-2-one.

Spectroscopic Data

The structure of 4-Amino-3-penten-2-one can be confirmed using various spectroscopic
techniques. The available data is summarized below.

Table 2: Summary of Spectroscopic Data for 4-Amino-3-penten-2-one
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Technique Data Availability Reference

Infrared (IR) Spectroscopy Spectrum available [1109]

Nuclear Magnetic Resonance 13C and 170 NMR data 5]

(NMR) mentioned
Electron ionization data

Mass Spectrometry (MS) ] [419]
available

UV/Visible Spectroscopy Spectrum available [4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of 4-Amino-3-
penten-2-one were not found in the provided search results, standard methodologies for
similar compounds can be applied.

This protocol describes a general method for the synthesis of 4-Amino-3-penten-2-one from
readily available starting materials.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol or toluene.

» Addition of Reagent: To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3
eq) dropwise at room temperature.

o Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC). The reaction is typically complete within a few hours.

o Workup: After completion, cool the reaction mixture to room temperature. Remove the
solvent under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Amino-3-penten-2-one
as a solid.
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Caption: General workflow for the synthesis of 4-Amino-3-penten-2-one.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCI3).

o Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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o Analyze the spectra to confirm the presence of characteristic peaks corresponding to the
methyl, methylene, and amine protons, as well as the carbonyl and vinyl carbons.

« Infrared (IR) Spectroscopy:

o Prepare a sample of the solid product, either as a KBr pellet or as a thin film from a melt.

[1]
o Record the IR spectrum.

o Identify characteristic absorption bands for the N-H stretch (around 3200-3400 cm—1), C=0
stretch (around 1600-1650 cm~1), and C=C stretch (around 1550-1600 cm™1).

e Mass Spectrometry (MS):

o Introduce a small amount of the sample into the mass spectrometer, typically using a
direct insertion probe or after separation by Gas Chromatography (GC-MS).

o Acquire the mass spectrum using electron ionization (ElI).

o Observe the molecular ion peak (M+) at m/z = 99, corresponding to the molecular weight
of the compound. Analyze the fragmentation pattern to further confirm the structure.

Applications and Biological Relevance

Currently, there is limited information on the biological activity or involvement of 4-Amino-3-
penten-2-one in specific signaling pathways. Its primary documented application is as a
fluorimetric reagent, particularly under the name Fluoral-P, for the detection of aldehydes.[5]
Further research is required to explore its potential roles in drug development and other
scientific fields.

Safety Information

4-Amino-3-penten-2-one is known to cause skin and serious eye irritation, and may cause
respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves,
safety glasses, and a dust mask, should be used when handling this compound. It is classified
as a combustible solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Amino-3-penten-2-one molecular structure and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074499#4-amino-3-penten-2-one-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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